Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process
Journal of Materials Chemistry C Pub Date: 2015-12-15 DOI: 10.1039/C5TC03079J
Abstract
A new chemistry has been developed to deposit GaAs, the quintessential compound semiconductor. The ALD process is based on a dechlorosilylation reaction between GaCl3 and (Et3Si)3As. Characteristic ALD growth was demonstrated, indicating good applicability of the alkylsilyl arsenide precursor. ALD of GaAs produced uniform, amorphous and stoichiometric films with low impurity content. This was done with saturating growth rates and an easily controlled film thickness. Crystallization was achieved by annealing. Even though the growth rate strongly decreased with increasing deposition temperature, good quality film growth was demonstrated at 175 to 200 °C, indicating the presence of an ALD window.
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Journal Name:Journal of Materials Chemistry C
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